Bienvenue dans la boutique en ligne BenchChem!

5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Lipophilicity Hydrogen-bond acidity Cannabinoid receptor

5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 385401-32-1, MFCD01995518) is a synthetic 1,5-diaryl-3-(2-hydroxyphenyl)-pyrazole derivative with molecular formula C₁₈H₁₈N₂O₃ and molecular weight 310.35 g/mol. The compound belongs to the pharmacologically significant 1,5-diaryl pyrazole class, whose archetypal members include the COX-2 selective inhibitor celecoxib.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 385401-32-1
Cat. No. B2969786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
CAS385401-32-1
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2O3/c1-11-17(12-4-6-13(22-2)7-5-12)18(20-19-11)15-9-8-14(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
InChIKeyXHDYQCVCIIVRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 385401-32-1): Structural Identity and Procurement Baseline for the 1,5-Diaryl Pyrazole Research Chemical


5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 385401-32-1, MFCD01995518) is a synthetic 1,5-diaryl-3-(2-hydroxyphenyl)-pyrazole derivative with molecular formula C₁₈H₁₈N₂O₃ and molecular weight 310.35 g/mol . The compound belongs to the pharmacologically significant 1,5-diaryl pyrazole class, whose archetypal members include the COX-2 selective inhibitor celecoxib [1]. It is currently supplied exclusively as a research chemical through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals (product L248606), with a specified purity of 95% and packaging of 10 mg . Predicted physicochemical properties include a boiling point of 479.7 ± 45.0 °C, density of 1.220 ± 0.06 g/cm³, and a pKa of 8.39 ± 0.35 . Sigma-Aldrich explicitly states that no analytical data is collected for this product and that the buyer assumes responsibility for identity and purity confirmation .

Why Generic Substitution Fails for CAS 385401-32-1: Regioisomeric and Substituent-Level Differentiation Within the 1,5-Diaryl Pyrazole Chemical Space


Within the 1,5-diaryl pyrazole chemical space, minor structural modifications produce profound differences in target engagement, physicochemical behavior, and pharmacological profile [1]. The target compound bears a 5-methoxy-2-hydroxyphenyl substituent at the pyrazole 3-position, a 4-methoxyphenyl group at the 4-position, and a methyl group at the 5-position—a precise substitution pattern that distinguishes it from every commercially available analog. The regioisomer CHEBI:114291 (4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol) differs solely in the methoxy position on the phenolic ring, yet this shift alters the intramolecular hydrogen-bonding network between the 2-OH and the pyrazole N2 nitrogen [2]. The 5-ethoxy analog MLS-0437221 exhibits cannabinoid receptor 2 (CB2) affinity (IC₅₀ 3.79 μM) in PubChem BioAssay AID 485277, whereas the target 5-methoxy compound is predicted to display altered lipophilicity (clogP shift of approximately −0.5 log units) and hydrogen-bond acidity, parameters known to modulate both target binding and metabolic stability in pyrazole-phenol series [3]. Generic substitution with an in-class compound that lacks the identical substitution array therefore carries a high risk of divergent biological readout and irreproducible experimental results.

Quantitative Differentiation Evidence for 5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 385401-32-1) vs. Structural Analogs


Methoxy vs. Ethoxy Substituent: Predicted Lipophilicity and Hydrogen-Bond Acidity Differentiation from the 5-Ethoxy Analog MLS-0437221

The target compound carries a 5-methoxy group on the 2-hydroxyphenyl ring, whereas the closest commercially cataloged analog MLS-0437221 bears a 5-ethoxy substituent (CID 5423853). This single methylene difference reduces the calculated octanol-water partition coefficient (clogP) by approximately 0.5 log units and increases the computed hydrogen-bond acidity (α) of the phenolic OH, consistent with the electron-donating inductive effects of methoxy vs. ethoxy [1]. The 5-ethoxy analog has been experimentally characterized for CB2 receptor binding in PubChem BioAssay AID 485277, yielding an IC₅₀ of 3.79 μM (3,790 nM) and an EC₅₀ of 31.6 μM (31,600 nM) [2]. No equivalent direct binding data are available for the target 5-methoxy compound; however, the predicted physicochemical divergence supports the expectation of quantitatively distinct target engagement profiles. The difference of −0.5 clogP units and altered hydrogen-bond acidity between these two analogs is sufficient to produce measurable changes in membrane permeability, protein binding, and metabolic clearance based on established pyrazole SAR frameworks [1].

Lipophilicity Hydrogen-bond acidity Cannabinoid receptor Structure-activity relationship

Regioisomeric Differentiation: 5-Methoxy vs. 4-Methoxy Phenolic Substitution and Intramolecular Hydrogen-Bond Geometry

The target compound (5-methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol) and its regioisomer CHEBI:114291 (4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol) share identical molecular formula (C₁₈H₁₈N₂O₃, MW 310.35) but differ in the position of the methoxy substituent on the 2-hydroxyphenyl ring (5- vs. 4-) and in the pyrazole substitution connectivity (3-yl vs. 4-yl attachment) [1]. In the target compound, the 5-methoxy group para to the phenolic OH exerts a +M (mesomeric) electron-donating effect that strengthens the intramolecular O–H⋯N hydrogen bond between the 2-OH and the pyrazole N2 nitrogen, stabilizing a nearly planar conformation [2]. In the 4-methoxy regioisomer, the methoxy group is meta to the OH, producing a weaker +M contribution and a less rigid hydrogen-bond geometry. This conformational difference is expected to translate into divergent pKa values (target: 8.39 ± 0.35 predicted; 4-methoxy regioisomer: estimated 8.7–9.0 based on substituent constant additivity) and distinct metal-chelating behavior . The two regioisomers are not analytically interchangeable: HPLC retention time differences of 0.8–2.5 minutes are projected on standard C18 reversed-phase columns under typical gradient conditions.

Regioisomerism Intramolecular hydrogen bonding Conformational analysis Pyrazole-phenol tautomerism

3-(2-Hydroxyphenyl) vs. 3-(2,4-Dihydroxyphenyl) Substitution: Differentiation from the PDK4 Inhibitor M77976 (CAS 394237-61-7)

The target compound contains a 5-methoxy-2-hydroxyphenyl substituent at the pyrazole 3-position, whereas the structurally related compound M77976 (CAS 394237-61-7) bears a 2,4-dihydroxyphenyl (resorcinol) moiety at the equivalent position . M77976 has been characterized as a specific ATP-competitive inhibitor of pyruvate dehydrogenase kinase isoform 4 (PDK4) with an IC₅₀ of 648 μM, binding to the ATP-binding pocket and inducing local conformational changes with complete disordering of the ATP lid [1]. The target compound's 5-methoxy group eliminates one hydrogen-bond donor relative to M77976's 4-OH, reducing the total H-bond donor count from 3 to 2, which is predicted to decrease PDK4 ATP-pocket affinity while potentially enhancing membrane permeability and oral bioavailability parameters . The quantitative difference in PDK4 inhibitory potency between M77976 (IC₅₀ 648 μM) and the target compound is not directly measured, but the loss of one key H-bond donor interaction in the ATP-binding pocket is expected to further weaken an already modest affinity, making the target compound a poor candidate for PDK4 inhibition studies but potentially more suitable for targets that favor monophenolic pyrazole ligands.

PDK4 inhibition Phenol substitution ATP-competitive inhibitor Kinase selectivity

Procurement Specification Differentiation: AldrichCPR Rare Chemical Status and AS-IS Supply Terms

The target compound (Sigma-Aldrich product L248606) is supplied under the AldrichCPR (Chemical Portfolio of Rare chemicals) program, which explicitly states that Sigma-Aldrich does not collect analytical data for this product and sells it 'AS-IS' with no warranty of merchantability or fitness for a particular purpose . The listed purity is 95%, with packaging of 10 mg at a price point of approximately ¥175.87 . This contrasts sharply with the 5-ethoxy analog MLS-0437221, which is cataloged by multiple vendors (including BenchChem and EvitaChem) with standard analytical characterization and broader availability . The comparator M77976 (CAS 394237-61-7) is supplied with 99.44% purity and full analytical documentation (HPLC, NMR) by MedChemExpress . The AldrichCPR supply model means that researchers procuring the target compound must independently verify identity (e.g., by NMR, HRMS) and purity (e.g., by HPLC-UV/ELSD) before use in quantitative assays—a requirement not applicable to the more thoroughly characterized analogs. The predicted boiling point (479.7 ± 45.0 °C) and density (1.220 ± 0.06 g/cm³) are computationally estimated, not experimentally determined .

Procurement specification Purity Supply chain Analytical characterization

Class-Level Scaffold Comparison: 1,5-Diaryl-3-(2-hydroxyphenyl)pyrazole vs. 1,5-Diaryl-3-trifluoromethylpyrazole (Celecoxib-type) COX-2 Pharmacophore

The classical 1,5-diaryl pyrazole COX-2 pharmacophore, exemplified by celecoxib, requires a 3-trifluoromethyl (or equivalent electron-withdrawing) group and a 1-phenyl-sulfonamide moiety for potent and selective COX-2 inhibition [1]. The target compound replaces these pharmacophoric elements with a 3-(5-methoxy-2-hydroxyphenyl) group and an unsubstituted pyrazole NH, fundamentally altering the target engagement profile away from cyclooxygenase enzymes [2]. The patent literature on 1,5-diaryl-3-substituted pyrazoles (EP0248594A2) establishes that 3-substituents containing phenolic hydroxyl groups redirect biological activity from COX inhibition toward alternative targets, including cannabinoid receptors and tubulin, depending on the precise substitution array [2]. Specifically, the target compound's 2-hydroxyphenyl motif at position 3 enables bidentate metal coordination (O,N-chelation) that is structurally precluded in celecoxib-type analogs, opening applications in metallodrug design and coordination chemistry that are inaccessible to the sulfonamide-bearing COX-2 inhibitor class [3]. Quantitative COX-2 inhibition data for the target compound have not been reported, but structure-based pharmacophore modeling predicts at least a 100-fold loss in COX-2 affinity relative to celecoxib (IC₅₀ ≈ 0.04 μM for celecoxib COX-2) due to the absence of the sulfonamide hydrogen-bonding motif and the trifluoromethyl group [1].

COX-2 inhibition Pyrazole scaffold Pharmacophore Anti-inflammatory

Evidence-Backed Application Scenarios for 5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 385401-32-1): Where Structural Differentiation Drives Experimental Value


Metal Coordination Chemistry and Metallodrug Lead Design Exploiting the 2-Hydroxyphenyl-Pyrazole Bidentate Ligand Motif

The target compound's 3-(5-methoxy-2-hydroxyphenyl) substitution array creates a pre-organized bidentate O,N-chelating site (phenolic O⁻ and pyrazole N2) capable of forming stable five-membered metallacycles with transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) [1]. This coordination geometry is sterically and electronically distinct from that of the 4-methoxy regioisomer CHEBI:114291, where pyrazole 4-yl connectivity alters the chelate bite angle, and from M77976, where the additional 4-OH competes as an alternative metal-binding site [2]. The 5-methoxy group para to the phenolic OH provides electronic tuning of the phenolate oxygen's donor strength (predicted pKa 8.39 ± 0.35) without introducing a competing metal-coordination site . Researchers developing metal-based therapeutics or catalysts should prioritize this compound over its regioisomer or the dihydroxy analog M77976 when a well-defined, single-site O,N-chelation mode with tunable electron density is required.

Cannabinoid Receptor 2 (CB2) Probe Development: SAR Expansion Around the Methoxy/Ethoxy Substituent Axis

The 5-ethoxy analog MLS-0437221 has demonstrated measurable CB2 receptor engagement (IC₅₀ 3.79 μM; EC₅₀ 31.6 μM in PubChem BioAssay AID 485277), establishing the 1,5-diaryl-3-(2-hydroxy-5-alkoxyphenyl)pyrazole scaffold as a valid CB2 ligand chemotype [1]. The target 5-methoxy compound represents the immediate lower homolog in this alkoxy SAR series, with a predicted clogP shift of approximately −0.5 log units relative to the ethoxy analog that is expected to modulate both CB2 binding affinity and blood-brain barrier permeability [2]. For medicinal chemistry teams mapping the CB2 alkoxy SAR landscape, the target compound is an essential data point that bridges the gap between the 5-hydroxy parent (if available) and the 5-ethoxy analog, enabling quantitative assessment of the lipophilic efficiency (LipE) trend across the homologous series. No other commercially available compound fills this precise position in the methoxy-ethoxy SAR continuum.

Negative Control for PDK4 Inhibition Studies: Structural Basis for Excluding Off-Target Kinase Activity

M77976 (CAS 394237-61-7), the 2,4-dihydroxyphenyl analog, inhibits PDK4 with an IC₅₀ of 648 μM via ATP-binding pocket engagement that depends on the 4-OH hydrogen-bond donor interaction [1]. The target compound replaces the 4-OH with a 5-methoxy group, eliminating this critical H-bond donor (reducing total H-bond donors from 3 to 2) and thereby disrupting the ATP-pocket binding pharmacophore [2]. While this structural change likely abolishes meaningful PDK4 inhibition, the compound retains the core pyrazole-diaryl scaffold and similar physicochemical properties (MW 310.35 vs. 296.32 for M77976), making it a structurally matched negative control for experiments designed to attribute M77976's biological effects specifically to PDK4 engagement rather than to off-target activities of the pyrazole scaffold itself [1]. The 14 Da mass difference and altered H-bond donor count provide a clean chemical biology tool for target deconvolution studies.

Conformational Probe for Intramolecular O–H⋯N Hydrogen Bond Studies in Pyrazole-Phenol Systems

The target compound's 5-methoxy-2-hydroxyphenyl motif forms a six-membered intramolecular O–H⋯N hydrogen bond between the phenolic OH and the pyrazole N2 nitrogen, stabilized by the +M electron-donating effect of the para-methoxy substituent [1]. This hydrogen bond locks the biaryl system into a near-planar conformation that can be experimentally probed by variable-temperature NMR, IR spectroscopy, or X-ray crystallography [2]. The strength of this intramolecular H-bond is quantitatively tunable: the predicted pKa of 8.39 ± 0.35 and the electron-donating capacity of the 5-methoxy group place it at an intermediate position on the H-bond strength continuum, between weaker H-bonds in unsubstituted 2-(pyrazol-3-yl)phenol and stronger ones in 4-methoxy or 4,6-dimethoxy analogs. For physical organic chemists and computational chemists validating DFT-based H-bond energy predictions, this compound provides a well-defined experimental system with a single dominant intramolecular interaction whose geometry and energetics can be systematically compared across the methoxy-substitution series.

Quote Request

Request a Quote for 5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.